
PDE|A autophagic degrader 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PDE|A autophagic degrader 1, also known as compound 12c, is a potent autophagic degrader specifically targeting the phosphodiesterase delta protein. This compound reduces the phosphodiesterase delta protein level through lysosome-mediated autophagy without affecting the phosphodiesterase delta messenger ribonucleic acid expression. It has shown significant efficacy in inhibiting the growth of KRAS mutant pancreatic cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PDE|A autophagic degrader 1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
PDE|A autophagic degrader 1 primarily undergoes lysosome-mediated autophagy. This process involves the degradation of the phosphodiesterase delta protein through the autophagy-lysosome pathway .
Common Reagents and Conditions
The degradation process does not require external reagents as it is mediated by the cellular autophagy machinery. the initial synthesis of the compound involves various organic reagents and catalysts .
Major Products Formed
The major product formed from the degradation of the phosphodiesterase delta protein is its breakdown into smaller peptides and amino acids, which are then recycled by the cell .
Scientific Research Applications
PDE|A autophagic degrader 1 has several scientific research applications:
Chemistry: Used as a tool compound to study autophagy and protein degradation mechanisms.
Biology: Helps in understanding the role of phosphodiesterase delta in cellular processes and its degradation.
Industry: Could be used in the development of new autophagic degraders and related therapeutic compounds.
Mechanism of Action
PDE|A autophagic degrader 1 exerts its effects by binding to the phosphodiesterase delta protein and facilitating its degradation through the lysosome-mediated autophagy pathway. This process involves the sequestration of the target protein into autophagosomes, which then fuse with lysosomes where the protein is degraded .
Comparison with Similar Compounds
Similar Compounds
PROTACs (Proteolysis-Targeting Chimeras): These compounds also induce protein degradation but primarily through the ubiquitin-proteasome system.
AUTACs (Autophagy-Tethering Compounds): Similar to PDE|A autophagic degrader 1, these compounds induce degradation through the autophagy pathway.
Uniqueness
This compound is unique in its specific targeting of the phosphodiesterase delta protein and its ability to induce degradation through lysosome-mediated autophagy without affecting messenger ribonucleic acid expression. This specificity and mechanism of action make it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C41H42Br2IN7O5 |
|---|---|
Molecular Weight |
999.5 g/mol |
IUPAC Name |
N-[6-[[2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetyl]amino]hexyl]-4-[3,4-dimethyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]butanamide |
InChI |
InChI=1S/C41H42Br2IN7O5/c1-24-10-13-29(14-11-24)51-26(3)37-25(2)48-50(41(55)38(37)49-51)18-8-9-35(52)45-16-6-4-5-7-17-46-36(53)23-56-39-32(42)20-27(21-33(39)43)19-31-30-22-28(44)12-15-34(30)47-40(31)54/h10-15,19-22H,4-9,16-18,23H2,1-3H3,(H,45,52)(H,46,53)(H,47,54)/b31-19- |
InChI Key |
BYPQUTISFKWFMK-DXJNIWACSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCCCCCCNC(=O)COC4=C(C=C(C=C4Br)/C=C\5/C6=C(C=CC(=C6)I)NC5=O)Br)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCCCCCCNC(=O)COC4=C(C=C(C=C4Br)C=C5C6=C(C=CC(=C6)I)NC5=O)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12375429.png)

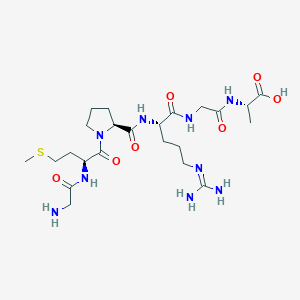
![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)
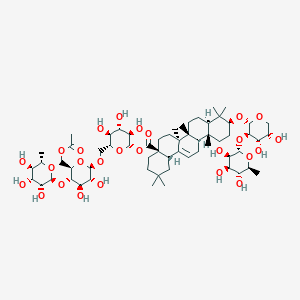


![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)
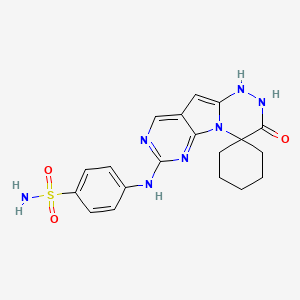
![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)
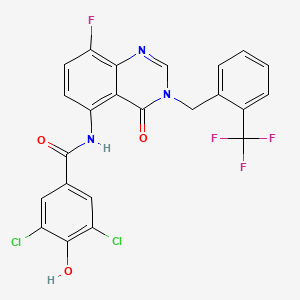
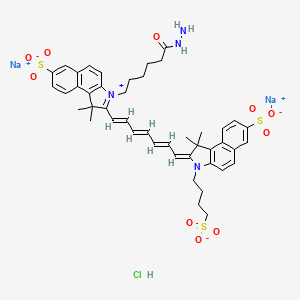
![GeXIVA[1,2]](/img/structure/B12375486.png)
![N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide](/img/structure/B12375497.png)
